molecular formula C10H9ClFN3 B13528489 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B13528489
M. Wt: 225.65 g/mol
InChI Key: FYMSQZNZWBECSA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (: 1240565-79-0) is a chemical compound with the molecular formula C 10 H 9 ClFN 3 and a molecular weight of 225.65 g/mol . It is characterized as a heterocyclic building block, a class of compounds frequently utilized in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . While specific biological data for this exact compound is not available, scientific literature highlights the significant interest in pyrazole-based scaffolds and their hybrids for their potential therapeutic applications. Research indicates that structurally related pyrazole and pyrazol-5-one derivatives have demonstrated potent antimicrobial activities against challenging strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Furthermore, certain pyrazole-chalcone hybrids have shown promising anticancer properties in vitro against a panel of cancer cell lines, coupled with a favorable safety profile in non-toxicity assays on normal cells . These findings underscore the value of pyrazole-containing building blocks like this compound as valuable starting points in the discovery and development of novel chemotherapeutic agents. This product is supplied with a typical purity of 98% and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9ClFN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2

InChI Key

FYMSQZNZWBECSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Key Notes Yield Range
Benzyl chloride synthesis 4-chloro-2-fluorobenzyl alcohol + SOCl2 Reflux Formation of benzyl chloride intermediate >85% (typical)
Pyrazole formation Benzyl chloride + hydrazine hydrate Ethanol reflux, 4–6 h Hydrazone intermediate cyclization 60–80%
Direct pyrazole synthesis 4-chloro-2-fluorobenzylamine + diketone + O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C, 1.5 h One-pot method, moderate yield 30–40%

Chemical Reactions Analysis

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Details Notable Features References
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (1240565-16-5) C₁₀H₉ClFN₃ 225.65 4-Cl, 2-F on benzyl; NH₂ at pyrazole-4 Balanced electronegativity and steric profile
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (1179359-70-6) C₁₀H₉ClFN₃ 225.65 3-Cl, 4-F on benzyl; NH₂ at pyrazole-4 Altered dipole due to substituent positions
1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (N/A) C₁₂H₁₂ClFN₃ 252.70 2-Cl, 4-F on benzyl; NH₂ at pyrazole-4; methyl groups at pyrazole-3 and -5 Increased lipophilicity and steric bulk
4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine (1001757-56-7) C₁₀H₉BrFN₃ 270.10 Br at pyrazole-4; 2-F on benzyl; NH₂ at pyrazole-3 Enhanced molecular weight and polarizability
1-(4-Chlorophenoxymethyl)-1H-pyrazol-4-amine (828273-14-9) C₁₀H₁₀ClN₃O 223.66 Phenoxymethyl linker (O atom); NH₂ at pyrazole-4 Potential for improved solubility
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (1708400-87-6) C₉H₉ClN₄ 208.65 Pyridine ring replaces benzene; NH₂ at pyrazole-4 Introduction of basic nitrogen

Analysis of Structural and Functional Differences

Substituent Position Effects :
  • Benzyl Group Halogenation: The 4-chloro-2-fluoro pattern in the target compound creates a distinct electronic environment compared to 3-chloro-4-fluoro (CAS 1179359-70-6). 2-Chloro-4-fluoro substitution (CAS 1001757-56-7) introduces steric hindrance near the pyrazole ring, which could reduce rotational freedom .
Halogen Type :
  • Bromine vs.
Functional Group Modifications :
  • Phenoxymethyl Linker: Replacing benzyl with phenoxymethyl (CAS 828273-14-9) introduces an oxygen atom, likely improving solubility but reducing structural rigidity .
  • Pyridine Ring :
    • The pyridine-substituted analog (CAS 1708400-87-6) introduces a basic nitrogen, which may alter protonation states under physiological conditions, affecting membrane permeability .
Steric and Electronic Effects :

Implications for Research and Development

  • Drug Discovery :
    • Fluorine and chlorine atoms improve metabolic stability and bioavailability. The target compound’s 4-chloro-2-fluoro pattern may offer a balance between electronic effects and steric accessibility .
    • Pyridine-containing analogs (e.g., CAS 1708400-87-6) could serve as precursors for metal coordination complexes in catalysis .
  • Material Science :
    • Brominated derivatives (e.g., CAS 1001757-56-7) may exhibit unique photophysical properties for optoelectronic applications .

Biological Activity

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉ClFN₃, with a molecular weight of approximately 262.64 g/mol. The compound features a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group, which contributes to its reactivity and biological activity. The presence of halogen atoms and an amine functional group enhances its potential interactions with biological macromolecules such as proteins and enzymes.

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

  • Anti-inflammatory Properties : this compound has shown promise in inhibiting enzymes involved in inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.
  • Kinase Inhibition : Studies have highlighted the potential of pyrazole derivatives in inhibiting various kinases, which are crucial targets in cancer therapy .

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity and inhibition capabilities of this compound against target enzymes. These studies typically involve measuring the IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.

Enzyme Target IC50 Value (μM) Biological Effect
Aurora-A0.212Anticancer activity
Aurora-B0.461Anticancer activity

These results suggest that the compound effectively inhibits key kinases involved in cancer progression .

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound was tested for its ability to reduce inflammation markers in vitro and showed a significant reduction in cytokine levels compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the chloro and fluorine substituents.
  • Final amination step to yield the target compound.

This synthetic route is crucial for producing analogs with varying biological activities .

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